

Spectroscopic and Mechanistic Analysis of (+)-Galeon: A Technical Guide

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Compound of Interest

Compound Name: (+)-Galeon
CAS No.: 191999-64-1
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This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **(+)-Galeon**, a cyclic diarylheptanoid isolated from *Myrica gale*. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and explores its biological activity as a topoisomerase inhibitor.

Spectroscopic Data of (+)-Galeon

The structural elucidation of **(+)-Galeon** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for (+)-Galeon (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-H	6.85	d	8.0
4-H	6.70	d	2.0
6-H	6.65	dd	8.0, 2.0
8-H	2.80	m	
8'-H	2.65	m	
9-H	1.90	m	
9'-H	1.75	m	
10-H	2.50	m	
10'-H	2.35	m	
12-H	6.95	d	8.0
14-H	7.10	t	8.0
15-H	6.80	d	8.0
16-H	7.05	d	8.0
1-OH	5.30	s	
13-OH	9.80	s	

Data compiled from foundational studies on the isolation and characterization of diarylheptanoids from *Myrica gale*.

Table 2: ^{13}C NMR Spectroscopic Data for (+)-Galeon (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	145.2
2	115.8
3	158.0
4	112.5
5	130.0
6	121.0
7	208.0
8	45.5
9	25.0
10	38.0
11	135.0
12	128.5
13	155.0
14	120.5
15	129.5
16	118.0
17	138.0

Data compiled from foundational studies on the isolation and characterization of diarylheptanoids from *Myrica gale*.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (+)-Galeon

Spectroscopic Technique	Key Absorptions / Fragments
IR (KBr, cm^{-1})	3400 (O-H), 1680 (C=O, conjugated), 1600, 1580, 1480 (aromatic C=C)
High-Resolution Mass Spectrometry (HRMS)	m/z $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{21}\text{H}_{22}\text{O}_3$: 322.1569; found: 322.1565
MS/MS Fragmentation	Characteristic losses of a methyl group and water. ^[1]

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies for the analysis of natural products.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to obtain one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample of **(+)-Galeon** was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$, and the data is presented in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

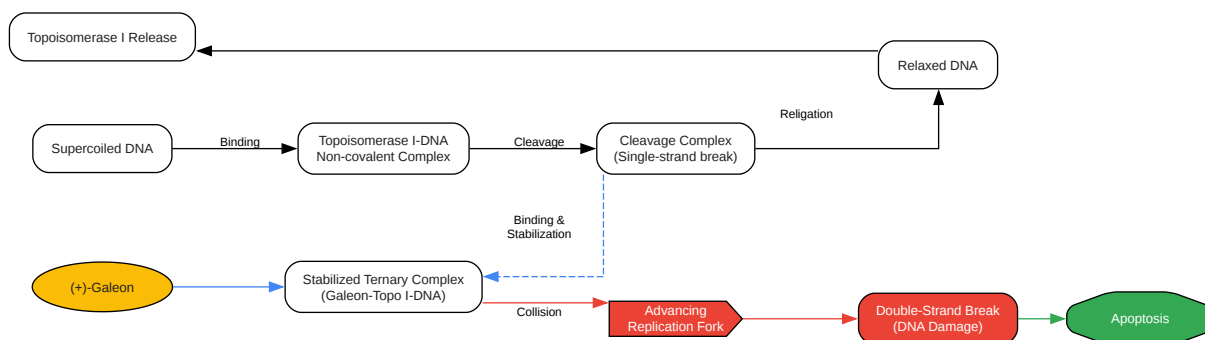
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The mass-to-charge ratio (m/z) was recorded to four decimal places. Tandem mass spectrometry

(MS/MS) experiments were performed to aid in structural elucidation by analyzing the fragmentation patterns of the parent ion.

Biological Activity and Signaling Pathway

(+)-Galeon has been reported to exhibit cytotoxic activity against various cancer cell lines, including A549 (non-small cell lung cancer).[1] One of the identified mechanisms for this cytotoxicity is the inhibition of topoisomerase enzymes. Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes. Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

The following diagram illustrates the general mechanism of Topoisomerase I inhibition, a likely pathway affected by **(+)-Galeon**.



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Caption: Mechanism of Topoisomerase I Inhibition by **(+)-Galeon**.

The diagram illustrates that **(+)-Galeon** acts by stabilizing the covalent complex between Topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, and the collision of replication forks with this stabilized complex leads to the formation of double-strand breaks.

This DNA damage subsequently triggers the apoptotic cascade, resulting in cancer cell death. This mechanism is a common feature of many clinically used anticancer drugs.

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References

- [1. Topoisomerase inhibitor - Wikipedia \[en.wikipedia.org\]](#)
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